2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid
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Overview
Description
2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid is a complex organic compound with the molecular formula C20H18N2O4 It is characterized by the presence of a quinoline ring, a benzyloxycarbonyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced through the reaction of the amine group with benzyl chloroformate in the presence of a base like triethylamine.
Formation of the Propionic Acid Moiety: The propionic acid side chain can be introduced through a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving quinoline derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The benzyloxycarbonyl group can be cleaved enzymatically, releasing active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-quinolin-4-YL-propionic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
2-Benzyloxycarbonylamino-3-phenylpropionic acid: Contains a phenyl ring instead of a quinoline ring, altering its chemical reactivity and biological activity.
Uniqueness
2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid stands out due to the presence of both the quinoline ring and the benzyloxycarbonyl group, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-19(24)18(22-20(25)26-13-14-6-2-1-3-7-14)12-15-10-11-21-17-9-5-4-8-16(15)17/h1-11,18H,12-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXITQQCUDFNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC3=CC=CC=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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